delta-12-Pgd2

Übersicht

Beschreibung

Synthesis Analysis

Delta-12-PGJ2 is formed naturally in the body and can be detected in human urine. Its levels can be influenced by the administration of PGD2 or drugs like indomethacin, suggesting that it is a metabolite of PGD2. The synthesis of Delta-12-PGJ2 involves the degradation of PGD2 into several products, with Delta-12-PGJ2 being the major product exerting biological activity .

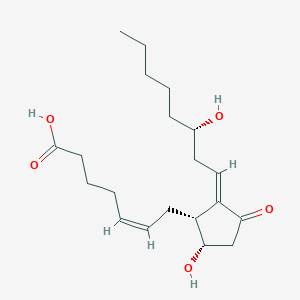

Molecular Structure Analysis

The molecular structure of Delta-12-PGJ2 has been characterized by various analytical techniques, including gas

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

- 15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2), a product of PGD2 metabolism, is noted for its anti-inflammatory functions, mainly through the activation of intranuclear receptor PPARgamma (Scher & Pillinger, 2005).

Involvement in Allergic Inflammation

- Δ12-PGD2 acts as a potent and selective agonist for the CRTH2 receptor, leading to the activation of eosinophils and Th2 lymphocytes, which are crucial in allergic inflammation (Gazi et al., 2005).

- Δ12-PGJ2, a plasma metabolite of PGD2, is effective in eosinophil mobilization from the bone marrow and primes eosinophils for chemotaxis, suggesting a role in eosinophil recruitment to sites of inflammation (Heinemann et al., 2003).

Effects on Neuronal Cells

- 15-Deoxy-Delta12,14-PGJ2 exhibits novel binding sites in neuronal plasma membranes and can trigger neuronal apoptosis, indicating a potential role in neurodegenerative diseases (Yagami et al., 2003).

Inhibition of NF-kappa B Signaling

- 15-Deoxy-delta 12,14-prostaglandin J2 (15d-PGJ2) can inhibit multiple steps in the NF-kappa B signaling pathway, which is significant in inflammation and immune responses (Straus et al., 2000).

Antiproliferative Effect in Cancer Research

- Delta 12-PGJ2, combined with hyperthermia, shows a synergistic antiproliferative effect on human esophageal cancer cell lines, indicating potential therapeutic applications in cancer treatment (Yokoyama et al., 2000).

Modulation of Immune Responses

- 15-Deoxy-delta 12,14-PGJ2 and related prostaglandins play divergent roles in immune regulation, with implications for cancer progression and the development of new therapies aimed at immune modulation (Harris et al., 2002).

Role in Allergic Skin Diseases

- Prostaglandin D2 and its metabolite, delta 12-PGJ2, are involved in the activation and recruitment of eosinophils during allergic skin reactions (Conte et al., 2010).

Wirkmechanismus

Target of Action

Delta-12-Prostaglandin D2 (Δ12-PGD2) is a prostaglandin that primarily targets the Prostaglandin D2 receptor 1 (DP1) and Prostaglandin D2 receptor 2 (DP2) . These receptors are predominantly expressed by key cells involved in type 2 immune responses, including T helper 2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

The mechanism of action of Δ12-PGD2 involves its interaction with cellular proteins through a Michael addition, where the electrophilic carbon in the cyclopentenone ring of Δ12-PGD2 forms covalent bonds with nucleophilic sites on target proteins . This interaction leads to significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .

Biochemical Pathways

Δ12-PGD2 is an intermediate in the pathway leading to Δ12-PGJ2, which is a cyclopentenone prostaglandin with antimitotic and carcinogenic activities . The metabolism of Δ12-PGD2 involves the addition of thiol nucleophiles . In addition, Δ12-PGD2 is one of the initial chemical decomposition products of PGD2 .

Pharmacokinetics

It is known that δ12-pgd2 is a metabolic product of pgd2, predominantly released from mast cells, but also by other immune cells such as t helper 2 cells and dendritic cells .

Result of Action

The activation of the DP2 receptor pathway by Δ12-PGD2 has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function . In addition, Δ12-PGD2 was found to be a particularly strong stimulator of IL-6 production .

Action Environment

The action of Δ12-PGD2 is influenced by environmental factors. For instance, its release is stimulated following both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation . Furthermore, in the context of Crohn’s disease, enteric neurons and glial cells form a functional unit reacting to inflammation by producing PGD2 .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(3S)-3-hydroxyoctylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+/t15-,16+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTVQKDILGZFPY-WBYUMCMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348009 | |

| Record name | delta12-Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64072-89-5 | |

| Record name | delta12-Prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064072895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta12-Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

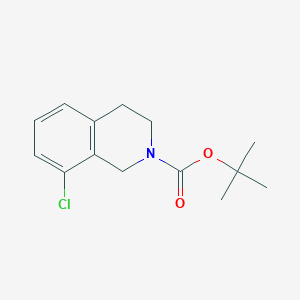

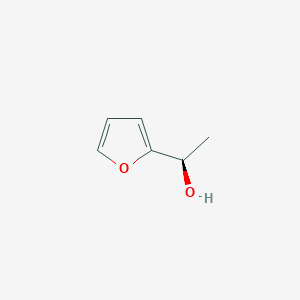

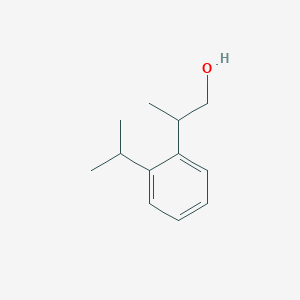

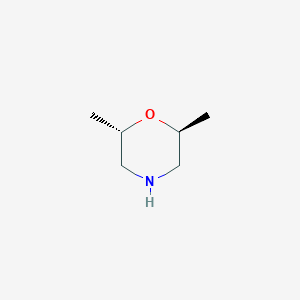

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

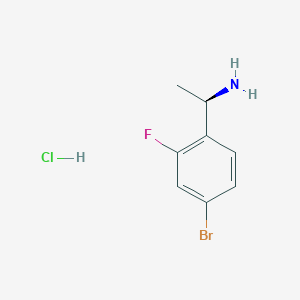

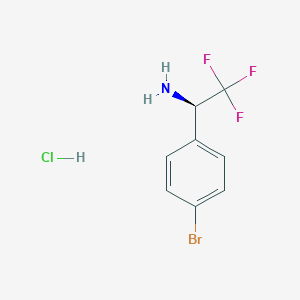

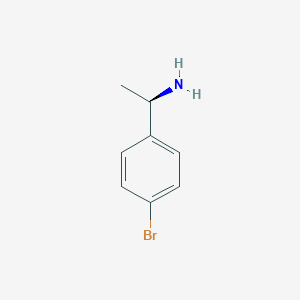

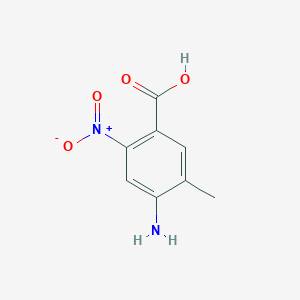

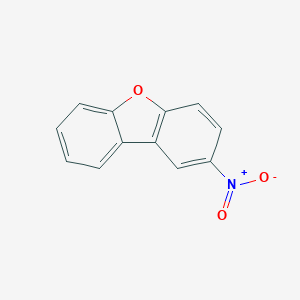

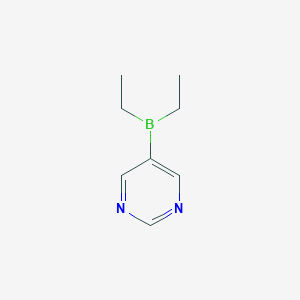

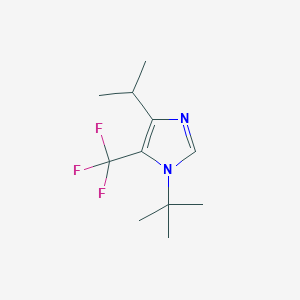

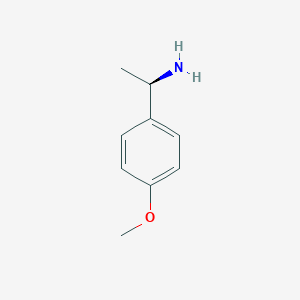

Feasible Synthetic Routes

Q & A

Q1: How does delta12-Prostaglandin D2 interact with its target, the CRTH2 receptor, and what are the downstream effects of this interaction?

A1: Delta12-Prostaglandin D2 acts as a potent and selective agonist of the CRTH2 receptor []. Binding of delta12-Prostaglandin D2 to CRTH2, which is primarily expressed on Th2 lymphocytes and eosinophils, leads to the activation of these cells. This activation plays a crucial role in allergic inflammatory responses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.